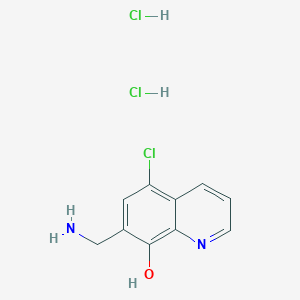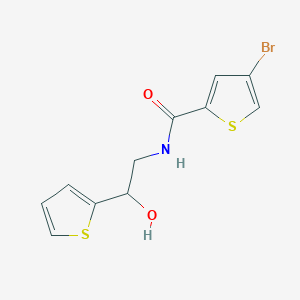![molecular formula C16H16Cl2N2O3S B2583053 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide CAS No. 339103-10-5](/img/structure/B2583053.png)
2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide is a chemical compound with the molecular formula C16H16Cl2N2O3S and a molecular weight of 387.28 g/mol. It is a white to off-white crystalline solid that is relatively stable at room temperature. This compound is a sulfonamide derivative and is considered a potent inhibitor of cyclin-dependent kinase 4 (CDK4), an enzyme that regulates the cell cycle. It was first synthesized in 2013 by Zhang et al. and has since been studied for its potential anti-cancer properties.
Métodos De Preparación
The synthesis of 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with N,N-dimethylacetamide, followed by the addition of aniline. The resulting product is then purified through recrystallization. The compound is sparingly soluble in water and most common organic solvents, making it suitable for use in pharmaceutical formulations. It is stable under acidic and neutral conditions but hydrolyzes in basic conditions.
Análisis De Reacciones Químicas
2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound is versatile and valuable in scientific research due to its diverse properties. It is used in drug development, catalyst synthesis, and organic transformations. As a potent inhibitor of CDK4, it has been studied for its potential anti-cancer properties. Additionally, it is used in the synthesis of various organic compounds and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide involves its binding to CDK4, inhibiting its activity. CDK4 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The active moiety, 2,5-dichlorophenyl sulfonamide, is known to bind selectively to CDK4.
Comparación Con Compuestos Similares
2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide can be compared with other sulfonamide derivatives that inhibit CDK4. Similar compounds include 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide. These compounds share similar structures and mechanisms of action but may differ in their potency, solubility, and stability.
Propiedades
IUPAC Name |
2-(N-(2,5-dichlorophenyl)sulfonylanilino)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-19(2)16(21)11-20(13-6-4-3-5-7-13)24(22,23)15-10-12(17)8-9-14(15)18/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIXYZIAYJWXLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(5-{[(4-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2582974.png)


![3-(3,4-dimethoxyphenyl)-7-(2-ethyl-1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2582980.png)

![6-benzyl-5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2582983.png)






